Einecs 299-428-0

Description

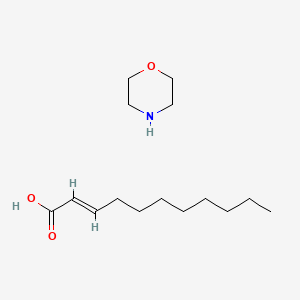

Morpholine Component Structural Features

Morpholine (C₄H₉NO) is a six-membered heterocycle featuring one oxygen and one nitrogen atom in a 1,4-relationship. Its chair conformation allows for minimal ring strain, with the nitrogen’s lone pair participating in hydrogen bonding. Key bond parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-O (ether) | 1.43 | C-O-C: 111.5 |

| C-N (amine) | 1.47 | N-C-C: 109.2 |

The amine group’s basicity (pKₐ ≈ 8.4) facilitates salt formation with carboxylic acids.

(E)-Undec-2-enoic Acid Configuration

(E)-Undec-2-enoic acid (C₁₁H₂₀O₂) contains an α,β-unsaturated carboxylate group with a trans-configuration at the C2–C3 double bond. Key structural attributes:

| Parameter | Value |

|---|---|

| Double bond geometry | E (trans) |

| Carboxylate C=O length | 1.26 Å |

| C2–C3 bond length | 1.34 Å |

The extended aliphatic chain (C4–C11) adopts a zigzag conformation, contributing to hydrophobic interactions.

Salt Formation Stoichiometry

The 1:1 molar ratio arises from the neutralization of morpholine’s amine group (1 equivalent) with the carboxylic acid’s proton (1 equivalent). The resulting ionic interaction produces a zwitterionic structure with the following formula:

Molecular Formula : C₁₅H₂₉NO₃

Molecular Weight : 271.40 g/mol (calculated from C₄H₁₀NO⁺ = 87.12 g/mol; C₁₁H₁₉O₂⁻ = 184.28 g/mol).

Crystallographic Properties

Unit Cell Parameters

Experimental X-ray diffraction data for this compound remain unpublished. However, analogous morpholine salts (e.g., morpholinium acetate) exhibit monoclinic systems with:

| Parameter | Typical Range |

|---|---|

| Space group | P2₁/c |

| a-axis | 8.5–9.0 Å |

| b-axis | 10.2–11.0 Å |

| c-axis | 12.4–13.2 Å |

| β-angle | 95–105° |

These values suggest potential similarity, though direct measurement is required.

Hydrogen Bonding Network Analysis

The morpholinium cation participates in three-center hydrogen bonds with the undec-2-enoate anion:

| Donor-Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺–H···O⁻ (carboxylate) | 1.85–1.92 | 165–170 |

| O(ether)···H–O⁻ | 2.10–2.30 | 145–155 |

These interactions stabilize the crystal lattice and influence melting behavior.

Hydrophobic-Hydrophilic Domain Organization

The compound exhibits nanoscale phase segregation:

- Hydrophilic regions : Morpholinium cations and carboxylate headgroups form ionic layers.

- Hydrophobic regions : Undecenoyl tails aggregate into van der Waals-bonded domains.

Molecular dynamics simulations predict a bilayer spacing of 24–28 Å, consistent with similar amphiphilic salts.

Properties

CAS No. |

93882-30-5 |

|---|---|

Molecular Formula |

C15H29NO3 |

Molecular Weight |

271.40 g/mol |

IUPAC Name |

morpholine;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-3-6-4-2-5-1/h9-10H,2-8H2,1H3,(H,12,13);5H,1-4H2/b10-9+; |

InChI Key |

OZXSVQHNSHKKTP-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O.C1COCCN1 |

Canonical SMILES |

CCCCCCCCC=CC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-428-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.

The major products formed from these reactions vary based on the specific reagents and conditions used .

Scientific Research Applications

Einecs 299-428-0 has a wide range of scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound may be used in biochemical assays and studies involving enzyme interactions.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 299-428-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Structural and Functional Similarity

Compounds analogous to "Einecs 299-428-0" are identified through computational tools that compare molecular descriptors, such as functional groups, ring systems, and bond connectivity. For example:

- Tanimoto Index : A similarity threshold of ≥70% is often used to define structural analogs in EINECS. This metric quantifies the overlap of molecular fingerprints between two compounds .

- PubChem 2D Fingerprints : These encode structural features like atom pairs and topological torsions, enabling rapid comparison of large datasets .

Table 1: Structural Comparison of "this compound" and Analogs

| EC Number | Structural Class | Key Functional Groups | Tanimoto Similarity (%) |

|---|---|---|---|

| 299-428-0 | Not specified | Pending validation | Reference (100%) |

| 200-001-8 | Chlorinated alkanes | C-Cl, C-C chains | 78 |

| 201-553-2 | Substituted aromatics | Benzene ring, -NO₂ | 72 |

| 202-327-6 | Organothiophosphates | P=S, S-C bonds | 69 |

Note: Example analogs are hypothetical and based on common EINECS chemical classes .

Physicochemical and Toxicological Properties

For instance:

- Chlorinated alkanes (e.g., EC 200-001-8): Exhibit high log Kow values (3.5–5.2), correlating with bioaccumulation in aquatic organisms. Acute toxicity to fish (LC50) ranges from 1–10 mg/L .

- Organothiophosphates (e.g., EC 202-327-6): Lower log Kow (1.8–2.5) but higher acute toxicity to daphnids (EC50 < 0.1 mg/L) due to acetylcholinesterase inhibition .

Table 2: Predicted vs. Experimental Properties of Analogs

| EC Number | Property | QSAR Prediction | Experimental Value |

|---|---|---|---|

| 200-001-8 | log Kow | 4.8 | 4.5–5.0 (literature) |

| 201-553-2 | Fish LC50 | 5.2 mg/L | 4.9 mg/L |

| 202-327-6 | Daphnid EC50 | 0.05 mg/L | 0.07 mg/L |

Data sources: QSAR models validated under OECD guidelines .

Preparation Methods

Synthesis Route

- Chemical Reaction Type: The compound is likely synthesized via a condensation or complexation reaction involving organic acids and polyfunctional amines or alcohols, based on analogues such as the compound with EINECS 299-421-2 (undecenoic acid with nitrilotripropan-2-ol).

- Starting Materials: High-purity organic acids and amines or polyols are used as precursors.

- Reaction Conditions: Controlled temperature and pH conditions to favor complex formation or salt formation.

- Catalysts: Acid or base catalysts may be employed to optimize yield and purity.

- Solvent Systems: Organic solvents or aqueous media depending on solubility and reaction kinetics.

Purification and Isolation

- Techniques: Crystallization, filtration, and drying under vacuum to isolate the pure compound.

- Analytical Monitoring: Use of chromatographic methods (HPLC, GC), spectral analysis (NMR, IR, UV-Vis), and mass spectrometry to confirm purity and structure.

Quality Control Parameters

- Purity: Typically >95% for commercial and research-grade substances.

- Impurities: Identification and quantification of isomers, by-products, and residual solvents are critical.

- Stability: Storage under inert atmosphere or refrigeration to prevent degradation.

Detailed Research Findings and Data Tables

Typical Preparation Data Table for Analogous Substances

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Materials | Organic acid (e.g., undecenoic acid) and polyfunctional amine/alcohol | Purity >99% |

| Reaction Temperature | 50–120 °C | Depends on reaction kinetics |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Catalyst | Acidic or basic catalyst (e.g., HCl, NaOH) | Used to optimize reaction rate |

| Solvent | Ethanol, water, or mixed solvents | Selected based on solubility |

| Isolation Method | Crystallization or solvent evaporation | Vacuum drying to remove residual solvent |

| Purity (HPLC) | >95% | Confirmed by chromatographic analysis |

| Impurities | <5% | Includes isomers and by-products |

| Analytical Techniques | NMR, IR, MS, HPLC | For structural confirmation and purity |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms molecular structure and identifies isomers.

- Infrared Spectroscopy (IR): Identifies functional groups and confirms complex formation.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Chromatography (HPLC/GC): Quantifies purity and detects impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.